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Neuropeptide F

Insect neurobiology GPCR pharmacology Malaria vector control

Researchers using generic RFamide peptides risk failed assays: sequence divergence yields false negatives in insect feeding, circadian, and stress studies. Neuropeptide F (CAS 142191-57-9) is the only valid ligand for NPF receptors, binding with IC50 ~3 nM in a species-dependent manner. - Use species-matched NPF (e.g., Ang-NPF for Anopheles) for maximal assay sensitivity. - Essential for HTS and agrochemical lead optimization targeting insect GPCRs. - Required for reproducible Drosophila circadian and motivated behavior phenotyping.

Molecular Formula C202H313N59O54
Molecular Weight 4432 g/mol
CAS No. 142191-57-9
Cat. No. B115821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeuropeptide F
CAS142191-57-9
Synonymsneuropeptide F
Molecular FormulaC202H313N59O54
Molecular Weight4432 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCCNC(=N)N)NC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CCC(=O)OC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C8CCCN8C(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC9C=NC=N9)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)N)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)N
InChIInChI=1S/C202H313N59O54/c1-17-108(15)161(193(310)236-128(66-69-151(208)271)170(287)239-135(84-104(7)8)182(299)259-183(300)140(87-111-38-23-20-24-39-111)244-168(285)126(43-30-76-223-199(213)214)234-188(305)149-47-34-80-260(149)195(312)131(45-32-78-225-201(217)218)229-154(274)95-227-163(280)123(207)85-112-49-57-117(267)58-50-112)258-180(297)139(90-115-55-63-120(270)64-56-115)243-166(283)124(41-26-28-74-204)231-184(301)147(99-265)252-191(308)158(105(9)10)255-181(298)142(92-153(210)273)246-167(284)125(42-29-75-222-198(211)212)230-173(290)133(82-102(3)4)240-176(293)138(89-114-53-61-119(269)62-54-114)247-194(311)162(109(16)18-2)257-172(289)129(67-70-152(209)272)232-175(292)137(88-113-51-59-118(268)60-52-113)242-171(288)130(233-179(296)143(93-156(277)278)238-164(281)122(206)65-71-155(275)276)68-72-157(279)315-197(314)148(100-266)253-187(304)146(98-264)250-177(294)136(86-110-36-21-19-22-37-110)245-185(302)144(96-262)251-186(303)145(97-263)249-169(286)127(44-31-77-224-200(215)216)235-189(306)150-48-35-81-261(150)196(313)132(46-33-79-226-202(219)220)237-174(291)134(83-103(5)6)241-178(295)141(91-116-94-221-101-228-116)248-190(307)159(106(11)12)256-192(309)160(107(13)14)254-165(282)121(205)40-25-27-73-203/h19-24,36-39,49-64,94,101-109,116,121-150,158-162,262-270H,17-18,25-35,40-48,65-93,95-100,203-207H2,1-16H3,(H2,208,271)(H2,209,272)(H2,210,273)(H,227,280)(H,229,274)(H,230,290)(H,231,301)(H,232,292)(H,233,296)(H,234,305)(H,235,306)(H,236,310)(H,237,291)(H,238,281)(H,239,287)(H,240,293)(H,241,295)(H,242,288)(H,243,283)(H,244,285)(H,245,302)(H,246,284)(H,247,311)(H,248,307)(H,249,286)(H,250,294)(H,251,303)(H,252,308)(H,253,304)(H,254,282)(H,255,298)(H,256,309)(H,257,289)(H,258,297)(H,275,276)(H,277,278)(H4,211,212,222)(H4,213,214,223)(H4,215,216,224)(H4,217,218,225)(H4,219,220,226)(H,259,299,300)/t108-,109-,116?,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,158-,159-,160-,161-,162-/m0/s1
InChIKeyGPZUWKUWQPSZBG-MKBFKOOWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neuropeptide F Overview & Procurement


Neuropeptide F (NPF, CAS 142191-57-9) is a 36-amino acid insect neuropeptide orthologous to vertebrate Neuropeptide Y (NPY), characterized by a C-terminal phenylalanine-amide motif (Arg-Pro-Arg-Phe-NH₂) and a molecular weight of approximately 4433 Da [1]. First isolated from the planarian *Artioposthia triangulata*, NPF functions as a neuromodulator via G protein-coupled receptors (GPCRs) to regulate feeding behavior, metabolism, circadian rhythms, and stress responses in invertebrates [1][2]. As a protostomian-specific peptide with evolutionary distinct signaling from short neuropeptide F (sNPF) and mammalian NPFF/NPY systems, the precise sequence and source species of NPF critically determine experimental outcomes [3].

Species-matched peptide: Sequence and origin critically determine GPCR binding and experimental outcomes. Verify exact species source before ordering.
Insect neurobiology tool: Supports feeding, metabolism, circadian rhythm, and sensory processing studies in invertebrate models.
RFamide GPCR research: Orthologous to NPY but with protostomian-specific signaling; distinct from short NPF and NPFF systems.

Neuropeptide F Substitution Risks


Generic substitution of Neuropeptide F with other RFamide peptides (e.g., NPFF, sNPF, or NPY) is scientifically invalid due to significant divergence in primary sequence, receptor binding profiles, and species-specific functional roles. NPF exhibits high-affinity binding (IC₅₀ ~3 nM) to its cognate NPFR that is not conserved across orthologs; for instance, *Anopheles gambiae* NPF (Ang-NPF) demonstrates substantially higher potency than *Drosophila melanogaster* NPF (Drm-NPF) in the same assay system [1]. Furthermore, NPF and sNPF constitute evolutionarily distinct signaling systems with non-overlapping carboxyterminal motifs (RPRFamide vs. M/T/L/FRFWamide) and divergent physiological functions [2]. Mammalian NPFF receptors exhibit negligible cross-reactivity with invertebrate NPFs, and vertebrate NPY activates a different GPCR subtype repertoire altogether [2][3]. Therefore, procurement decisions must specify the exact NPF sequence and species of origin to ensure experimental reproducibility.

sNPF or NPY cannot replicate NPF function. NPF and sNPF have divergent C-terminal motifs (RPRFamide vs M/T/L/FRFWamide) and distinct behavioral roles; receptor cross-reactivity is negligible.
Species mismatch may alter potency. Anopheles gambiae NPF shows higher binding affinity than Drosophila melanogaster NPF in the same receptor assay; generic substitution risks reduced assay sensitivity.
Mammalian NPFF/NPY receptors do not recognize insect NPFs. Ortholog cross-activation is not supported; using vertebrate peptides will confound invertebrate neuropeptide studies.

Neuropeptide F Differentiation Evidence


Species-Specific Receptor Binding

In a direct head-to-head radioligand binding assay using membranes from CHO cells stably expressing the *Anopheles gambiae* NPF receptor (Ang-NPFR), *An. gambiae* NPF (Ang-NPF) displayed high-affinity binding with an IC₅₀ of approximately 3 nM [1]. Under identical experimental conditions, NPFs from *Aedes aegypti* (Aea-NPF) and *Drosophila melanogaster* (Drm-NPF) were markedly less potent, with the rank order of binding affinity established as Ang-NPF > Aea-NPF > Drm-NPF > Drm-NPF₈–₃₆ [1].

Receptor binding affinity
Head-to-head
Ang-NPF IC₅₀ ~3 nM; rank: Ang-NPF > Aea-NPF > Drm-NPF > Drm-NPF₈–₃₆
Species-matched peptide essential for binding assay sensitivity
Radioligand binding on recombinant Ang-NPFR; comparator rank order reported
Insect neurobiology GPCR pharmacology Malaria vector control

NPF-Specific Electroshock Processing

The fly liquid-food electroshock assay (FLEA) demonstrated that genetic ablation of NPF signaling in *Drosophila melanogaster* specifically impairs sensory processing of electrical shock, a novel function not observed for short neuropeptide F (sNPF) or insulin-like peptides in the same behavioral paradigm [1]. NPF-null flies showed normal avoidance of bitter tastants but exhibited a significant deficit in perceiving or responding to electroshock, indicating a functional specialization among RFamide peptides [1]. In contrast, sNPF manipulation primarily affects food consumption quantity without altering shock perception [2].

Electroshock sensory processing
Class-level
NPF-null flies: impaired electroshock perception; sNPF and insulin-like peptides: no effect
NPF-specific sensory processing, not interchangeable with sNPF or NPY
Drosophila FLEA assay; class-level inference from genetic ablation
Motivated feeding behavior Drosophila genetics Sensory neuroscience

NPF Knockdown Reduces Larval Feeding

RNA interference (RNAi) targeting the NPF gene in *Plutella xylostella* (diamondback moth) larvae resulted in quantifiable phenotypic consequences: reduced food intake, delayed larval growth, and smaller body size compared to control larvae [1]. Specific binding assays further revealed that the Px-NPF1 splice variant binds with stronger affinity to Px-NPFR than does Px-NPF2, demonstrating intra-species isoform selectivity that influences signaling efficacy [1]. This phenotype is consistent with NPF knockdown effects in *Ostrinia furnacalis*, where NPF RNAi similarly reduced larval feeding [2].

Larval feeding reduction
Class-level
RNAi knockdown of NPF reduces food intake, delays growth in Plutella xylostella and Ostrinia furnacalis
Supports NPF-targeted pest control research
Class-level phenotype; quantitative metrics in source studies
Agricultural pest management RNA interference Insecticide target discovery

NPF Selectively Regulates Locomotor Rhythms

Behavioral analysis of NPF and NPFR mutant *Drosophila melanogaster* revealed that loss of NPF signaling significantly reduces the strength of locomotor activity rhythms without affecting feeding rhythms [1]. This uncoupling of locomotor and feeding circadian outputs is not observed with mutations in core clock genes or with manipulation of sNPF signaling, which primarily affects feeding quantity rather than rhythmicity [1][2].

Locomotor rhythm uncoupling
Class-level
NPF mutant flies show reduced locomotor rhythm strength; feeding rhythms unaffected, unlike sNPF mutants
NPF dissociates circadian outputs; sNPF cannot substitute
Drosophila light-dark cycle assays; class-level inference from mutant comparisons
Circadian biology Drosophila genetics Behavioral neuroscience

Neuropeptide F Optimal Applications


Insect GPCR Screening & Deorphanization

Researchers performing ligand-binding or functional assays on insect NPF receptors should prioritize species-matched NPF peptides (e.g., Ang-NPF for *Anopheles* systems) to achieve maximal assay sensitivity (IC₅₀ ~3 nM) and avoid the reduced potency observed with heterologous NPFs [1]. This is particularly critical for high-throughput screening campaigns aimed at identifying novel agonists or antagonists for vector control.

Feeding and Sensory Circuit Dissection

Investigators using *Drosophila* or other insect models to study the neural basis of motivated behavior must employ NPF-specific genetic and pharmacological tools, as NPF is uniquely required for electroshock sensory processing—a function not shared by sNPF, insulin-like peptides, or mammalian NPY [1]. Substitution with generic RFamide peptides will yield confounding results.

Species-Specific Insecticide Discovery

Agricultural biotechnology and agrochemical companies developing next-generation pest control agents can leverage NPF-NPFR signaling as a validated, species-selective target. RNAi-mediated knockdown of NPF in lepidopteran pests (*Plutella xylostella*, *Ostrinia furnacalis*) consistently reduces larval feeding and delays development [1][2], supporting the use of NPF peptides in target-based screening, structural biology, and lead optimization programs.

Circadian and Sleep Research in Insects

For studies examining the output pathways of the circadian clock, NPF offers a specific molecular handle to dissociate locomotor activity rhythms from feeding rhythms—a dissociation not achievable with core clock gene manipulation alone [1]. Procurement of authenticated NPF peptides ensures reproducible behavioral phenotyping in circadian assays.

Application
Selection Property
Validation Focus
Insect GPCR screening
Species-matched NPF peptide
Receptor binding assay sensitivity review
Feeding and sensory circuit studies
NPF-specific genetic tools
Behavioral phenotype reproducibility
Target-based pest control research
Species-selective NPF sequence
RNAi phenotype confirmation
Circadian output pathway dissection
NPF mutant reagents
Locomotor vs. feeding rhythm dissociation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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